

Application Notes and Protocols: Alternative Synthesis Routes for Cyclohexanone Oxime

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Compound of Interest

Compound Name: Cyclohexanone oxime

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This document provides detailed application notes and protocols for alternative synthesis routes to **cyclohexanone oxime**, a critical intermediate in the production of Nylon-6. The described methods circumvent the use of hydroxylamine sulfate, a conventional reagent associated with the co-production of low-value ammonium sulfate. These alternatives offer greener, more efficient, and sustainable pathways for industrial and laboratory-scale synthesis.

Ammoximation of Cyclohexanone with *in situ* Hydrogen Peroxide

This method represents a significant advancement in the clean production of **cyclohexanone oxime**, reacting cyclohexanone with ammonia and hydrogen peroxide, which is generated *in situ* from H₂ and O₂. This process is catalyzed by a bifunctional system, typically precious metal nanoparticles on a titanium silicalite (TS-1) support.

Quantitative Data

Parameter	Value	Catalyst	Reference
Cyclohexanone Conversion	Up to 95%	0.33%Pd–0.33%Au/TS-1	[1]
Cyclohexanone Oxime Selectivity	>95%	0.33%Pd–0.33%Au/TS-1	[1]
Cyclohexanone Oxime Yield	~66%	0.33%Au–0.33%Pd/TS-1	[2]
Reaction Temperature	80 °C	AuPd/TS-1	[3]
H ₂ Pressure	420 psi (5% H ₂ /N ₂)	AuPd/TS-1	[3]
O ₂ Pressure	160 psi (25% O ₂ /N ₂)	AuPd/TS-1	[3]
Reaction Time	3-6 hours	AuPd/TS-1	[1][3]

Experimental Protocol

Catalyst: 0.33%Au-0.33%Pd/TS-1

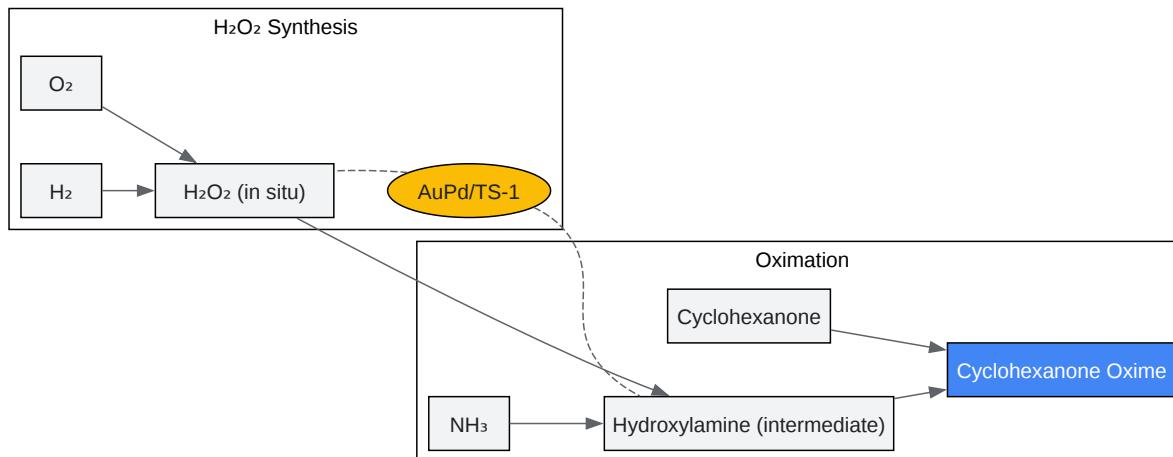
Materials:

- Cyclohexanone (2.0 mmol, 0.196 g)
- Ammonium bicarbonate (4.0 mmol, 0.32 g)
- 0.33%Au-0.33%Pd/TS-1 catalyst (0.075 g)
- tert-Butanol (t-BuOH) (5.9 g)
- Deionized Water (7.5 g)
- 5% H₂/N₂ gas mixture
- 25% O₂/N₂ gas mixture

Procedure:

- A 100 mL stainless-steel autoclave equipped with a PTFE liner is charged with the 0.33%Au-0.33%Pd/TS-1 catalyst (0.075 g), deionized water (7.5 g), t-BuOH (5.9 g), cyclohexanone (0.196 g), and ammonium bicarbonate (0.32 g).[1][4]
- The autoclave is sealed and purged three times with the 5% H₂/N₂ gas mixture (100 psi).[3]
- The reactor is then pressurized with 5% H₂/N₂ to 420 psi and 25% O₂/N₂ to 160 psi.[3]
- The reaction mixture is heated to 80 °C with stirring (100 rpm), and upon reaching the temperature, the stirring speed is increased to 800 rpm.[3]
- The reaction is allowed to proceed for 3 hours.[3]
- After the reaction, the autoclave is cooled to 25 °C using an ice bath while stirring at 100 rpm.[3]
- The product mixture is then analyzed by gas chromatography to determine conversion and selectivity.

Reaction Pathway

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Caption: Ammoximation with in-situ H_2O_2 generation.

Electrochemical Synthesis from Nitrate

A green and sustainable approach for **cyclohexanone oxime** synthesis involves the electrochemical reduction of nitrate at ambient conditions. This one-pot method utilizes a catalyst to generate a hydroxylamine intermediate from nitrate, which then reacts with cyclohexanone.

Quantitative Data

Parameter	Value	Catalyst	Reference
Cyclohexanone Oxime Yield	97 ± 2%	Zn ₉₃ Cu ₇ alloy	[5][6]
Faradaic Efficiency	27 ± 2%	Zn ₉₃ Cu ₇ alloy	[5][6]
Current Density	100 mA/cm ²	Zn ₉₃ Cu ₇ alloy	[5][6]
pH	7.0	Zn ₉₃ Cu ₇ alloy	[5]
Nitrogen Source	Aqueous Nitrate	Zn ₉₃ Cu ₇ alloy	[5]
CHO Productivity	127.3 µmol cm ⁻² h ⁻¹	Rutile TiO ₂	[7]
Faradaic Efficiency	68.2%	Rutile TiO ₂	[7]
Current Density	30 mA cm ⁻²	Rutile TiO ₂	[7]

Experimental Protocol

Catalyst: Zn₉₃Cu₇ alloy electrode

Materials:

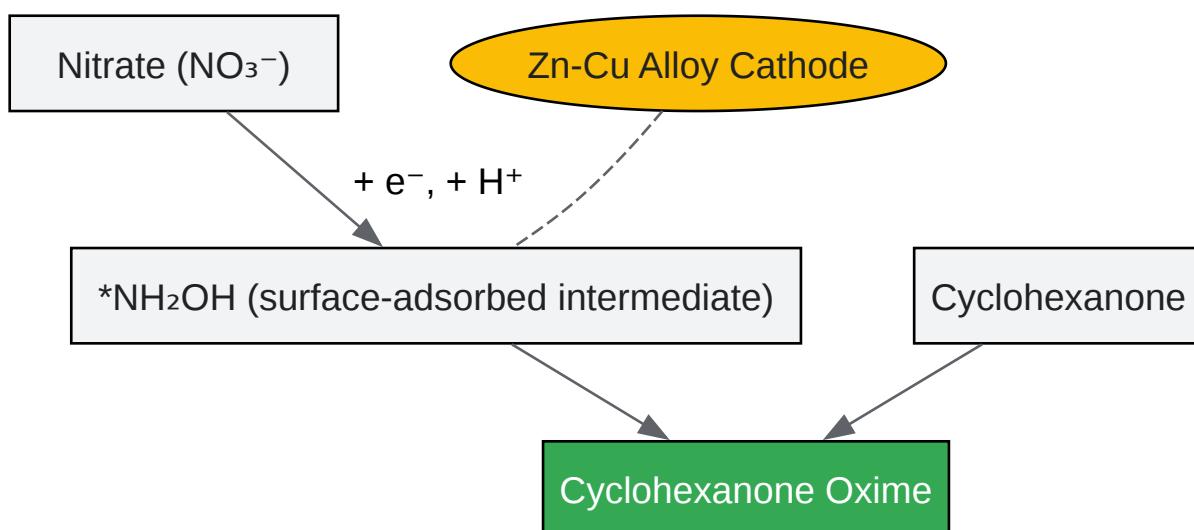
- Potassium nitrate (KNO₃) (100 mM)
- Cyclohexanone (25 mM)
- Potassium phosphate (KPi) buffer (0.5 M, pH 7.0)
- Zn₉₃Cu₇ alloy working electrode (1 cm²)
- Platinum (Pt) counter electrode
- Ag/AgCl reference electrode

Procedure:

- The electrochemical synthesis is carried out in a gas-tight H-type cell.[5][8]

- The working electrode is a $Zn_{93}Cu_7$ alloy with a surface area of 1 cm^2 .^[5]
- The electrolyte is 16 mL of a 0.5 M aqueous KPi buffer solution (pH 7.0) containing 100 mM KNO_3 and 25 mM cyclohexanone.^[5]
- A Pt electrode serves as the counter electrode and an Ag/AgCl electrode is used as the reference electrode.^[5]
- The electrolysis is conducted at a constant current of 100 mA/cm² (chronopotentiometry).^[5]
- The reaction progress and product formation are monitored by analytical techniques such as HPLC.

Electrochemical Reaction Pathway



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Caption: Electrochemical synthesis of **cyclohexanone oxime**.

One-Pot Synthesis from Nitrobenzene

This innovative one-pot reaction utilizes a bifunctional catalyst to produce **cyclohexanone oxime** from nitrobenzene with a high yield. The process involves a multi-step catalytic cascade under a hydrogen atmosphere.

Quantitative Data

Parameter	Value	Catalyst	Reference
Cyclohexanone Oxime Yield	97%	Palladium and Gold nanoparticles on carbon (Pd/C + Au/C)	[9]
Reaction Temperature	60 °C	Pd/C + Au/C	[9]
H ₂ Pressure	~5 bar	Pd/C + Au/C	[10]
Reaction Time	4 hours	Pd/C + Au/C	[10]

Experimental Protocol

Catalyst: 5 wt% Pd/C and 2 wt% Au/C

Materials:

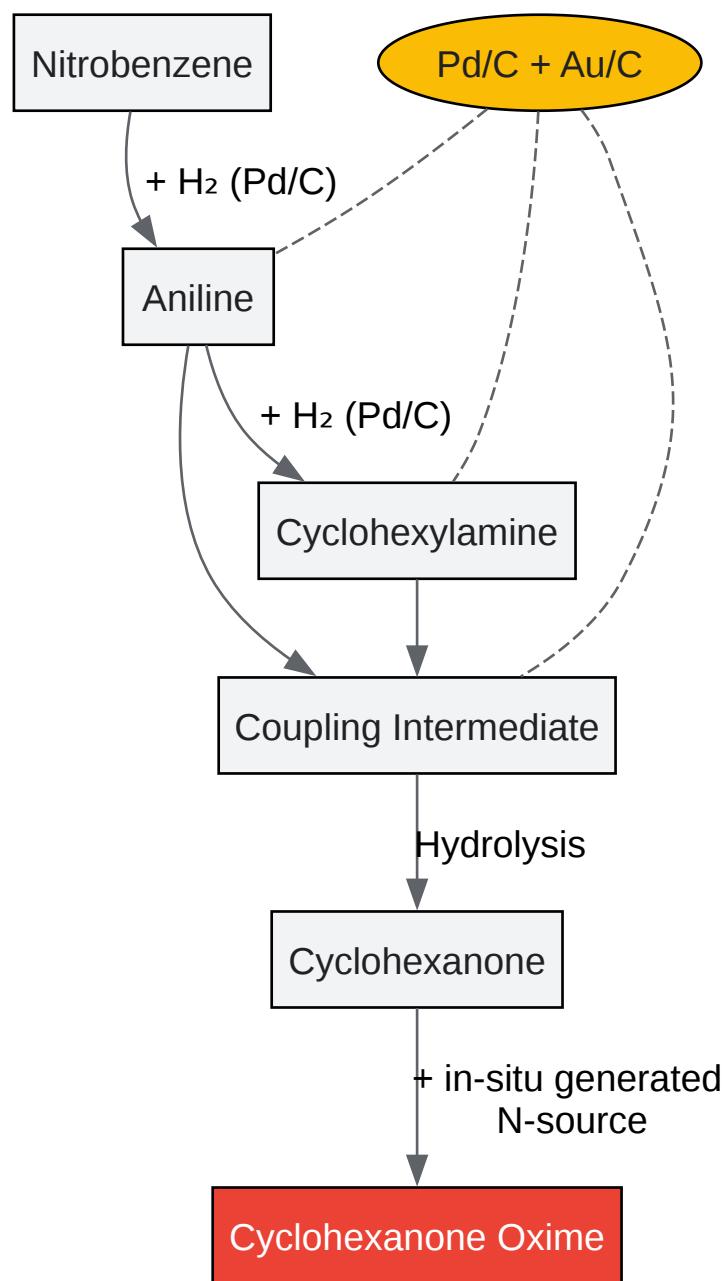
- Nitrobenzene (0.2 mmol)
- 5 wt% Pd/C (21.2 mg, 0.01 mmol of Pd)
- 2 wt% Au/C (25 mg, 0.005 mmol of Au)
- Diethyl ether (0.5 ml)
- Hydroxylamine hydrochloride (NH₂OH·HCl) (1 mmol, 67 mg) - Note: This is used in the described lab-scale procedure to facilitate the final oximation step, though the overall process is designed to avoid external hydroxylamine dependency on an industrial scale by generating the necessary intermediates *in situ*. For a truly hydroxylamine-free process, the reaction relies on the *in-situ* generated species from the cascade.
- Hydrogen (H₂) gas

Procedure:

- A reinforced glass reactor (2 mL capacity) equipped with a magnetic stirrer is charged with 5 wt% Pd/C (21.2 mg) and 2 wt% Au/C (25 mg).[\[10\]](#)

- Diethyl ether (0.5 ml), nitrobenzene (21 μ l, 0.2 mmol), and $\text{NH}_2\text{OH}\cdot\text{HCl}$ (67 mg) are added to the reactor.[10]
- The reactor is sealed, purged four times with hydrogen, and then pressurized with H_2 to approximately 5 bar.[10]
- The reaction mixture is magnetically stirred for 4 hours at 60 °C, maintaining a constant hydrogen pressure.[10]
- After the reaction, the catalyst is removed by filtration, and the product composition is determined by gas chromatography.[10]

Reaction Cascade



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Caption: One-pot synthesis from nitrobenzene.

Synthesis from Cyclohexylamine

This two-step process involves the amination of cyclohexanol or cyclohexanone to produce cyclohexylamine, followed by its partial oxidation to **cyclohexanone oxime**.

Quantitative Data

Parameter	Value	Catalyst	Reference
Starting Material	Cyclohexanol/Cyclohexanone	-	[11]
Intermediate	Cyclohexylamine	-	[11]
Final Product	Cyclohexanone Oxime	-	[11]
By-products	Cyclohexanone, nitrocyclohexane, N-(cyclohexylidene)-cyclohexylamine, dicyclohexylamine	-	[11]

Experimental Protocol

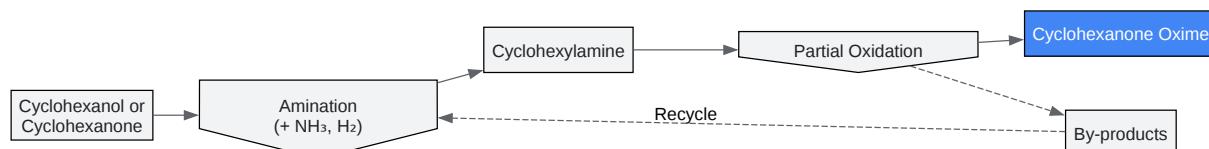
Step 1: Amination of Cyclohexanol/Cyclohexanone

- Catalyst: Typically a hydrogenation catalyst (e.g., copper oxide/zinc oxide).
- Procedure: Cyclohexanol or cyclohexanone is reacted with ammonia in the presence of molecular hydrogen and the catalyst. The reaction conditions (temperature, pressure) are optimized based on the specific catalyst used. The resulting cyclohexylamine is then purified. [\[12\]](#)

Step 2: Partial Oxidation of Cyclohexylamine

- Catalyst: Various oxidation catalysts can be employed.
- Procedure: The purified cyclohexylamine is subjected to partial oxidation to yield **cyclohexanone oxime**. The reaction mixture is then processed to separate the catalyst and isolate the product. By-products from this step can be recycled back into the amination reaction.[\[11\]](#)

Workflow Diagram



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Caption: Synthesis from cyclohexylamine workflow.

Direct Oxidation-Oximation of Cyclohexane

This method provides a direct route from the inexpensive starting material, cyclohexane, to **cyclohexanone oxime** in a cascade reaction using ammonium acetate as the nitrogen source.

Quantitative Data

Parameter	Value	Catalyst	Reference
Cyclohexane Conversion	13.6%	3%Ni/HTS	[13]
Cyclohexanone Oxime Selectivity	50.7%	3%Ni/HTS	[13] [14]
Reaction Temperature	110 °C	3%Ni/HTS	[13]
Reaction Time	4 hours	3%Ni/HTS	[13]
Nitrogen Source	Ammonium Acetate	3%Ni/HTS	[13]

Experimental Protocol

Catalyst: 3% Ni-doped hollow-structured TS-1 (3%Ni/HTS)

Materials:

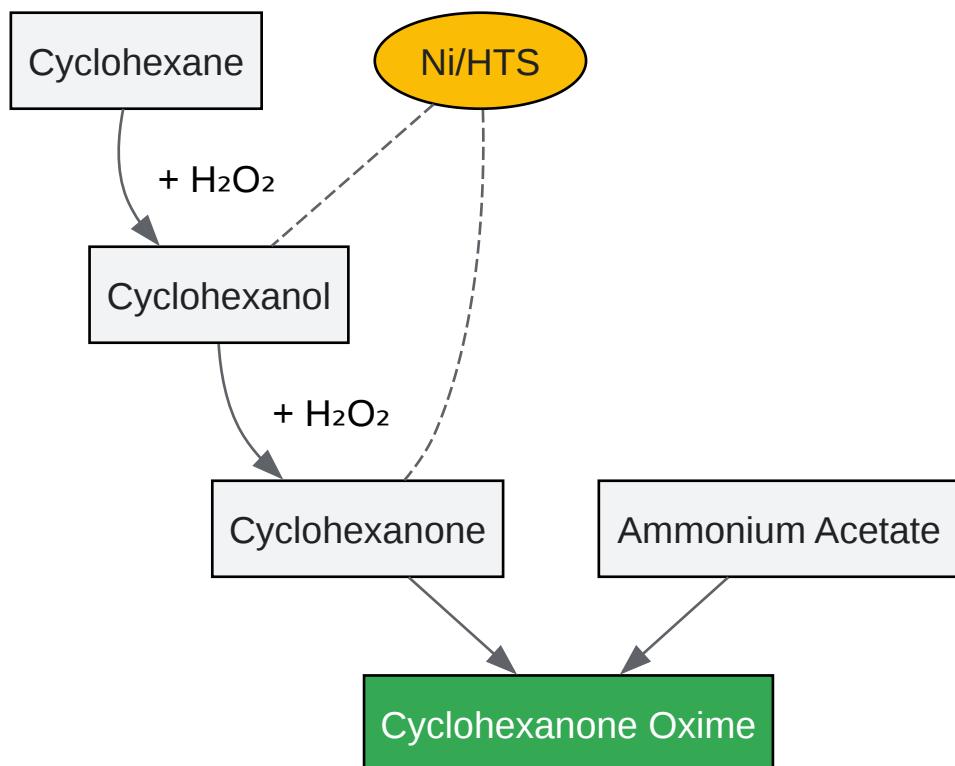
- Cyclohexane (0.15 g, 1.78 mmol)

- 30% H₂O₂ aqueous solution (1.21 g)
- Ammonium acetate (CH₃COONH₄) (2.47 g)
- Acetonitrile-Acetic Acid mixed solvent (7.5 ml, V=4:1)
- 3%Ni/HTS catalyst (0.08 g)

Procedure:

- A 100 mL Teflon-lined stainless-steel autoclave with a magnetic stirrer is charged with the 3%Ni/HTS catalyst (0.08 g), cyclohexane (0.15 g), 30% H₂O₂ solution (1.21 g), ammonium acetate (2.47 g), and the mixed solvent (7.5 ml).[13]
- The autoclave is sealed and placed in a thermostatically controlled oil bath at 110 °C.[13]
- The reaction is stirred for 4 hours.[13]
- After the reaction, the mixture is cooled, dissolved in ethanol, and the catalyst is separated by filtration.[13]
- The liquid phase is analyzed by GC-MS to determine the conversion and selectivity.[13]

Cascade Reaction Pathway

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Caption: Direct oxidation-oximation of cyclohexane.

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